Unmatched Biochemical Potency vs. First-Generation Inhibitor 79-6 (Kd: 138 µM)
BI-3812 exhibits picomolar binding affinity for the BCL6 BTB domain, a property that translates into a >50,000-fold improvement in potency compared to the first-generation small-molecule BCL6 inhibitor, 79-6 (CID5721353) [1]. This extreme difference in potency is a primary reason for BI-3812's utility as a chemical probe, where 79-6's weak activity (IC50 >200 µM in cellular assays) limits its application to only the most sensitive in vitro systems [1][2].
| Evidence Dimension | In vitro binding affinity (Kd) |
|---|---|
| Target Compound Data | ≤ 3 nM |
| Comparator Or Baseline | 79-6 (CID5721353): Kd = 138 µM |
| Quantified Difference | ≥ 46,000-fold improvement in affinity |
| Conditions | Biochemical binding assay |
Why This Matters
This difference dictates the usable concentration range in assays, with BI-3812 being effective at low nanomolar concentrations that avoid off-target effects common with the high micromolar doses required for 79-6.
- [1] Cerchietti LC, Ghetu AF, Zhu X, et al. A small-molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo. Cancer Cell. 2010;17(4):400-11. View Source
- [2] Kerres N, Steurer S, Schlager S, et al. Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6. Cell Rep. 2017;20(12):2860-2875. View Source
